N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a benzamide core substituted with fluorophenoxy and dimethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the desired benzamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for developing novel therapeutics, including antibacterial, antifungal, antiviral, or anticancer agents.
Materials Science: Its unique chemical properties may be explored for the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitro and fluorophenoxy groups.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide
- 2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O6/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-7-8-26-12-5-3-11(18)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUYTOKIICBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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